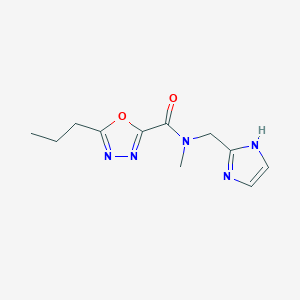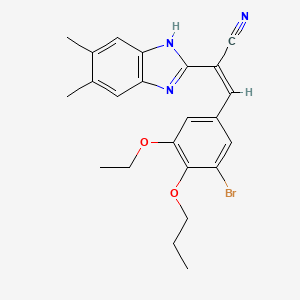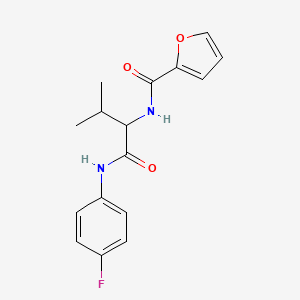
N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves multi-step chemical reactions, often starting from basic building blocks such as pyridine derivatives, sulfonyl chlorides, and piperidine. These processes may include steps such as acylation, sulfonylation, and amide formation to construct the desired compound. Notably, the choice of substituents and reaction conditions can significantly influence the yield and purity of the final product. For instance, the introduction of an ethylsulfonyl group and a piperidinecarboxamide moiety into the pyridine ring requires careful selection of reagents and control of reaction parameters to achieve the target compound efficiently (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is characterized by its distinct functional groups, which confer specific chemical properties and reactivity patterns. The presence of a pyridine ring contributes to its aromaticity and electronic properties, while the sulfonyl and piperidinecarboxamide groups influence its solubility, hydrogen bonding potential, and overall molecular geometry. Molecular modeling and conformational analysis studies can provide insights into the preferred conformations of such molecules, their steric interactions, and the impact of these factors on their biological activity (Shim et al., 2002).
Chemical Reactions and Properties
Compounds like N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide can undergo various chemical reactions, including nucleophilic substitution, deprotonation, and interactions with biological targets. The reactivity is largely determined by the functional groups present in the molecule. For example, the sulfonyl group can participate in sulfonation reactions, while the amide linkage is crucial for interactions with proteins and enzymes. Understanding these reactions is key to exploring the compound's potential in drug development and its mechanism of action at the molecular level.
Physical Properties Analysis
The physical properties of N-(5-chloro-2-pyridinyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, such as melting point, solubility, and stability, are crucial for its formulation and application. These properties are influenced by the compound's molecular structure and the intermolecular forces it can form. For instance, the presence of polar groups like sulfonyl and amide increases its solubility in polar solvents, which is essential for pharmaceutical formulations (Khalid et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3S/c1-2-21(19,20)17-7-5-10(6-8-17)13(18)16-12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNITEFDJDBEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5379612.png)
![7-{[(2-ethyl-6-methyl-3-pyridinyl)oxy]acetyl}-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5379619.png)

![ethyl 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5379656.png)
![3-[(4-bromo-2-fluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5379676.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)

![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![5-bromo-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-furamide](/img/structure/B5379721.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)